molecular formula C8H13N5OS B14907002 6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine

6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine

Cat. No.: B14907002
M. Wt: 227.29 g/mol
InChI Key: KENMOHWSKRMURY-UHFFFAOYSA-N
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Description

6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that contains a triazine ring substituted with a tetrahydrofuran-2-ylmethylthio group and two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with tetrahydrofuran-2-ylmethylthiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is usually performed in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrahydrofuran-2-ylmethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

    Substitution: The amino groups on the triazine ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazines.

    Substitution: N-alkyl or N-acyl derivatives of the triazine ring.

Scientific Research Applications

6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used as a building block for the synthesis of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine: Contains a tetrahydrofuran-2-ylmethylthio group and two amino groups.

    6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diol: Contains a tetrahydrofuran-2-ylmethylthio group and two hydroxyl groups.

    6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-dione: Contains a tetrahydrofuran-2-ylmethylthio group and two carbonyl groups.

Uniqueness

The presence of the tetrahydrofuran-2-ylmethylthio group in this compound imparts unique chemical and biological properties to the compound. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C8H13N5OS

Molecular Weight

227.29 g/mol

IUPAC Name

6-(oxolan-2-ylmethylsulfanyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C8H13N5OS/c9-6-11-7(10)13-8(12-6)15-4-5-2-1-3-14-5/h5H,1-4H2,(H4,9,10,11,12,13)

InChI Key

KENMOHWSKRMURY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CSC2=NC(=NC(=N2)N)N

Origin of Product

United States

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